4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOLAEKUTCRUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Oxidation Reactions
The phenylcarbamothioyl group undergoes oxidation to form sulfonamide derivatives. For example:
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Reagent : Hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl)
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Product : Oxidation of the thioamide (-C(=S)-NH-) group to a carboxamide (-C(=O)-NH-) structure .
Key Optimization Data :
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Ethanol | 25°C | 78 |
| NaOCl | Acetonitrile | 40°C | 85 |
Reductive Coupling Reactions
Nitro-sulfinate reductive coupling methods enable functionalization at the aromatic ring:
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Product : Derivatives like 4-Fluoro-N-(4-(methylsulfinyl)phenyl)benzenesulfonamide (3i) form via nitrosoarene intermediates .
Mechanistic Pathway :
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Nitroarene → Nitroso intermediate via 2-electron reduction.
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Electrophilic interception by sulfinate nucleophile.
Yield Optimization :
| NaHSO₃ (equiv) | FeCl₂ (equiv) | Conversion (%) | Byproduct (%) |
|---|---|---|---|
| 3.5 | 0 | 62 | 21 |
| 4.5 | 0.1 | 99 | 17 |
Nucleophilic Substitution
The fluorinated benzene ring participates in nucleophilic aromatic substitution (NAS):
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Reagents : Amines, thiols, or alkoxides under basic conditions .
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Example : Reaction with benzaldehyde forms (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide, a Schiff base with antimicrobial properties .
Conditions :
Coordination Chemistry
The sulfonamide and thioamide groups act as ligands for metal complexes:
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Example : Synthesis of bis(dithiocarbinato)-platinum(II) complexes using 4-fluorobenzenesulfonamide derivatives .
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Application : Potential antitumor activity via PI3K/mTOR inhibition (IC₅₀ = 2.88 ± 0.58 µM) .
Key Structural Features :
| Metal Center | Ligand Structure | Biological Activity |
|---|---|---|
| Pt(II) | Dithiocarbamate | Antitumor |
| Pd(II) | N,S-donor hybrid | Catalytic coupling reactions |
Thioamide Functionalization
The phenylcarbamothioyl group reacts with electrophiles:
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Reaction with Isothiocyanates : Forms benzoylthiourea derivatives under anhydrous conditions .
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Example : Synthesis of 2-((4-ethylphenoxymethyl)-N-(fluoro-substituted phenylcarbamothioyl)benzamides (5a–g) with yields up to 85% .
Synthetic Route :
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Phthalide + p-ethylphenoxide → Benzoic acid derivative.
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Conversion to benzoyl chloride.
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Reaction with ammonium thiocyanate → Isothiocyanate intermediate.
Biological Activity Modulation
Reaction products exhibit therapeutic potential:
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Antinociceptive Effects : 4-Fluoro-N-(4-sulfamoylbenzyl)benzene sulfonamide (4-FBS) analogs attenuate nicotine-induced behavioral sensitization in mice (60 mg/kg dose reduced striatal adenosine by 40%) .
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Enzyme Inhibition : Carbonic anhydrase inhibition via sulfonamide-Zn²⁺ interaction in active sites .
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing SO₂ and NH₃.
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Homocoupling Byproducts : Observed during reductive coupling (e.g., 4a in 21% yield without FeCl₂) .
Key Research Findings
-
Mechanistic Insight : Nitrosoarene intermediates are critical in sulfonamide synthesis .
-
Structure-Activity Relationship : Fluorine enhances bioavailability; thioamide improves metal-binding capacity .
-
Yield Challenges : Competing side reactions require precise control of NaHSO₃ equivalents and catalysts .
This compound’s versatility in oxidation, coupling, and coordination chemistry underscores its value in drug discovery and materials science. Further studies are needed to explore its catalytic applications and optimize reaction selectivity .
Scientific Research Applications
Analgesic Properties
Mechanism of Action
Research indicates that 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide exhibits significant antinociceptive and antiallodynic effects. In a study examining its impact on diabetic neuropathic pain in mice, the compound was administered orally and demonstrated a marked reduction in hyperalgesia and allodynia at doses of 20 mg/kg and 40 mg/kg. The analgesic effects were linked to serotonergic and opioidergic pathways, as evidenced by the reversal of thermal analgesia with specific antagonists like ondansetron and naloxone .
Case Study: Diabetic Neuropathic Pain
In a controlled experiment, diabetic neuropathic pain was induced in mice using streptozotocin. Following treatment with this compound, significant behavioral improvements were observed, suggesting potential therapeutic applications for chronic pain management .
Antimicrobial Activity
Antimicrobial Resistance Context
The emergence of antimicrobial resistance has necessitated the development of new therapeutic agents. This compound derivatives have been synthesized and tested for their antimicrobial properties. A series of substituted benzoylthiourea derivatives, including those with fluorine substitutions, displayed promising antibacterial activity against Escherichia coli and antifungal activity against various strains .
| Compound Structure | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 2-((4-ethylphenoxy)methyl)-N-(fluoro-phenylcarbamothioyl)benzamides | High against E. coli | Significant against C. albicans |
| Compounds with trifluoromethyl groups | Enhanced biofilm inhibition | Strong antifungal properties |
Experimental Findings
These compounds were characterized using techniques such as IR, NMR, and X-ray diffraction. Molecular docking studies provided insights into their binding affinities to bacterial targets, indicating that fluorine substitution enhances both the efficacy and selectivity of these agents .
Neuropharmacological Applications
Impact on Nicotine-Induced Behavioral Sensitization
Another significant application of this compound is its potential role in modulating nicotine addiction. In studies focused on behavioral sensitization induced by nicotine, administration of the compound significantly reduced locomotor activity associated with nicotine exposure in mice. This suggests a possible therapeutic role in managing addiction through modulation of dopaminergic pathways .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting these enzymes, the compound can modulate cellular activities and exert its effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Anticancer Sulfonamide Derivatives
Compound 13d (4-Fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide)
- Structure : Thiazole ring substituted with 2-hydroxy-4-methoxyphenyl.
- Activity: Potent anticancer effects against gastrointestinal adenocarcinoma (AGS: IC50 = 7.2 µM; HT-29: IC50 = 11.2 µM).
- Comparison : The thiazole ring and methoxy/hydroxy substituents enhance cytotoxicity compared to 5-fluorouracil (5-FU). Fluorine at the sulfonamide benzene improves selectivity toward cancer cells over fibroblasts .
Compound 13c (N-[4-(2-Hydroxy-4-Methoxyphenyl)Thiazol-2-yl]-4-Methoxybenzenesulfonamide)
- Structure : Methoxy group replaces fluorine on the sulfonamide benzene.
- Activity : Superior potency (AGS: IC50 = 4.0 µM) compared to 13d.
- Key Finding : Methoxy substitution increases lipophilicity, enhancing membrane permeability and target engagement .
Receptor Antagonists
Compound 8 (4-Fluoro-N-[(1-{2-[(2,2,2-Trifluoroethoxy)Phenoxy]Ethyl}Piperidin-4-yl)Methyl]Benzenesulfonamide)
- Structure: Piperidine ring linked to a trifluoroethoxy phenoxy group.
- Synthesis : High yield (87%) via nucleophilic substitution of 4-fluorobenzenesulfonyl chloride.
- Comparison : The piperidine and trifluoroethoxy groups confer selectivity for urinary tract receptors, diverging from the anticancer focus of 13d .
Compound 6 (4-Fluoro-N-{1-[2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yloxy)Ethyl]Piperidin-4-yl}Benzenesulfonamide)
- Structure : Dihydrobenzofuran substituent on piperidine.
- Activity : Dual α2A/5-HT7 receptor antagonist.
- Key Finding : Bulkier substituents reduce off-target effects compared to simpler aryl groups .
Antimicrobial and Structural Analogs
4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide
- Structure : Oxazole ring replaces thiazole in 13d.
- Activity : Antimicrobial focus; oxazole enhances stability against bacterial enzymes.
- Comparison : The methyl-oxazole group reduces anticancer potency but broadens antimicrobial utility .
4-Fluoro-N-(4-Nitrophenyl)Benzenesulfonamide (Compound 2)
- Structure : Nitrophenyl substituent instead of phenylcarbamothioyl.
- Crystallography : Fluorine’s electronegativity stabilizes hydrogen bonding (S=O···H–N) more effectively than bromine in analog 1.
- Implication : Fluorine improves molecular packing and solubility .
Pharmacological and Physicochemical Data
Table 1: Comparative Analysis of Key Sulfonamide Derivatives
Biological Activity
4-Fluoro-N-(phenylcarbamothioyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Carbonic Anhydrase Inhibition : Similar compounds have shown to act as carbonic anhydrase inhibitors, which may enhance dopaminergic tone and normalize neuroplasticity by stabilizing glutamate release .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, through mechanisms that disrupt bacterial cell wall synthesis and function .
Antimicrobial Activity
A study investigating the antimicrobial properties of derivatives similar to this compound found that compounds with fluorine substitutions exhibited enhanced antibacterial effects. Specifically, the presence of fluorine atoms improved the efficacy against both planktonic and biofilm-embedded bacterial cells .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Similar Derivative | S. aureus | 15 µg/mL |
Anti-Cancer Activity
Research has indicated that sulfonamide derivatives can exhibit anticancer properties. The compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, in studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, derivatives showed IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 1.88 | Cell proliferation inhibition |
| A549 | 2.12 | Induction of apoptosis |
Behavioral Studies
In behavioral models, particularly those assessing nicotine-induced sensitization in mice, similar compounds have demonstrated the ability to modulate locomotor activity. Administration of these compounds significantly attenuated the behavioral sensitization typically induced by nicotine exposure, suggesting potential applications in addiction therapy .
Case Studies
- Behavioral Sensitization Model : In a study involving mice exposed to nicotine, administration of a closely related sulfonamide derivative resulted in reduced locomotor activity compared to control groups. This suggests a potential therapeutic role in managing nicotine addiction .
- Antibacterial Efficacy : A comparative study on various benzoylthiourea derivatives highlighted that those with fluorine substitutions exhibited superior antibacterial activity against resistant strains of bacteria .
Q & A
Basic: What are the recommended synthetic routes for 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves coupling 4-fluorobenzenesulfonamide with phenyl isothiocyanate under reflux in anhydrous conditions. Key steps include:
- Reagent Selection : Use a polar aprotic solvent (e.g., DMF or acetonitrile) with a base catalyst (e.g., triethylamine) to facilitate nucleophilic substitution .
- Reaction Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 7:3) or HPLC.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
Note : Ensure rigorous exclusion of moisture to avoid hydrolysis of the carbamothioyl group.
Basic: What spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in stereoelectronic effects .
Basic: How to design initial biological activity screening assays?
Methodological Answer:
- Enzyme Inhibition :
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced: How to analyze unexpected byproducts during synthesis?
Methodological Answer:
- Structural Elucidation :
- X-ray Crystallography : Resolve unexpected products (e.g., double sulfonamide formation, as in ).
- LC-MS/MS : Identify byproduct masses and propose fragmentation pathways.
- Mechanistic Insight :
- DFT Calculations : Model reaction pathways to identify intermediates (e.g., thiourea tautomerization leading to side reactions).
- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways .
Advanced: How to investigate structure-activity relationships (SAR) for enzyme inhibition?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., fluorine position, carbamothioyl group) and compare inhibitory potency .
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
- QSAR Modeling :
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization :
- Meta-Analysis :
Advanced: How to optimize reaction yields for scale-up?
Methodological Answer:
- DoE (Design of Experiments) :
- Continuous Flow Chemistry :
Advanced: What computational methods predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction :
- Toxicity Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
